L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide
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Overview
Description
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is a complex peptide compound composed of six amino acids: L-asparagine, L-alanine, glycine, L-alanine, L-isoleucine, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific side chain involved.
Major Products
The major products of these reactions include smaller peptides, individual amino acids, and modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-alanyl-L-glutamine: Another peptide with similar amino acid composition but different sequence and properties.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-Asparagine: An amino acid with roles in protein synthesis and metabolism.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic amino acids allows it to interact with various biological molecules and participate in diverse biochemical processes.
Properties
CAS No. |
823202-38-6 |
---|---|
Molecular Formula |
C24H44N8O7 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H44N8O7/c1-7-12(4)19(24(39)31-16(20(27)35)8-11(2)3)32-22(37)14(6)29-18(34)10-28-21(36)13(5)30-23(38)15(25)9-17(26)33/h11-16,19H,7-10,25H2,1-6H3,(H2,26,33)(H2,27,35)(H,28,36)(H,29,34)(H,30,38)(H,31,39)(H,32,37)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI Key |
SONYLMUZFOGNEI-GGDDPFQJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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